Cyproterone

Vue d'ensemble

Description

La cyprotérone est un anti-androgène stéroïdien synthétique et une progestine. Elle est principalement utilisée dans le traitement des affections dépendantes des androgènes, telles que l'acné, la croissance excessive des poils, la puberté précoce et le cancer de la prostate. Elle est également utilisée comme composante d'une hormonothérapie féminisante pour les personnes transgenres et dans les pilules contraceptives .

Mécanisme D'action

Target of Action

Cyproterone primarily targets androgen receptors . These receptors are involved in the regulation of various physiological processes, including the development and maintenance of male sexual characteristics. This compound acts as an antiandrogen , meaning it suppresses the actions of androgens (male hormones) like testosterone and its metabolite dihydrotestosterone .

Mode of Action

This compound exerts its effects by blocking androgen receptors , which prevents androgens from binding to them . This effectively inhibits the physiological actions of androgens. Additionally, this compound suppresses the secretion of luteinizing hormone , which in turn reduces testosterone levels .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce the expression of CYP1A1 , a gene targeted by the aryl hydrocarbon receptor (AhR), in mouse cells . It suppresses cyp1a1 mrna expression in human cells . This suggests that this compound may act as an AhR agonist in mouse cells but as an AhR antagonist in human cells .

Pharmacokinetics

This compound exhibits good oral bioavailability, ranging from 68 to 100% . It is primarily bound to albumin in the blood, with only about 7% circulating freely . This compound is metabolized in the liver by CYP3A4 . The elimination half-life of this compound is 1.6 to 4.3 days when taken orally . It is excreted via the feces (70%) and urine (30%) .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of androgenic effects on tissues . This can lead to a reduction in symptoms of androgenization, such as acne and excessive body hair growth . In the context of prostate cancer, this compound’s antiandrogenic action can help to control the growth of cancer cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, exposure to endocrine-disrupting chemicals (EDCs) such as 4-nonylphenol (NP) and this compound itself can trigger responses in the liver and gonads due to their toxic and endocrine-disrupting effects

Analyse Biochimique

Biochemical Properties

Cyproterone is a potent antiandrogen, similarly to CPA . It suppresses the actions of testosterone (and its metabolite dihydrotestosterone) on tissues . It acts by blocking androgen receptors which prevents androgens from binding to them and suppresses luteinizing hormone (which in turn reduces testosterone levels) .

Cellular Effects

This compound has been found to have significant effects on various types of cells. In male rodents, it has been found to increase testicular weight, increase the total number of type A spermatogonia, increase the total number of Sertoli cells, hyperstimulate the Leydig cells, and to have almost no effect on spermatogenesis .

Molecular Mechanism

The direct antiandrogenic effect of this compound is blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell . It blocks the effects of androgens like testosterone in the body, which it does by preventing them from interacting with their biological target, the androgen receptor (AR), and by reducing their production by the gonads and hence their concentrations in the body .

Temporal Effects in Laboratory Settings

The effects of this compound on cells and tissues can change over time. For example, in male rodents, this compound has been found to increase testicular weight, increase the total number of type A spermatogonia, increase the total number of Sertoli cells, hyperstimulate the Leydig cells, and to have almost no effect on spermatogenesis .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in male rodents, this compound has been found to increase testicular weight, increase the total number of type A spermatogonia, increase the total number of Sertoli cells, hyperstimulate the Leydig cells, and to have almost no effect on spermatogenesis .

Metabolic Pathways

This compound acetate is primarily metabolized in the liver by the CYP3A4 enzyme, forming the active metabolite 15beta-hydroxythis compound acetate, which retains its antiandrogen activity, but has reduced progestational activity .

Transport and Distribution

It is known that this compound is primarily metabolized in the liver by the CYP3A4 enzyme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La cyprotérone est synthétisée par un procédé en plusieurs étapes impliquant plusieurs réactions chimiques. La synthèse commence avec le noyau stéroïdien, qui subit une chloration, une acétylation et d'autres modifications pour produire de l'acétate de cyprotérone . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle de l'acétate de cyprotérone implique la préparation de micropoudres d'acétate de cyprotérone, qui sont ensuite combinées à des charges, des désintégrants, des lubrifiants, des agents fluidifiants et des adhésifs. Ce mélange est traité pour améliorer la biodisponibilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La cyprotérone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la cyprotérone comprennent les agents oxydants, les agents réducteurs et les agents halogénants. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour obtenir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de la cyprotérone comprennent son dérivé acétate, l'acétate de cyprotérone, qui est la forme active utilisée dans les applications médicales .

Applications de la recherche scientifique

La cyprotérone a une large gamme d'applications de recherche scientifique. En médecine, elle est utilisée pour traiter les affections dépendantes des androgènes et fait partie de l'hormonothérapie pour les personnes transgenres . En biologie, elle est utilisée pour étudier les effets des anti-androgènes sur les processus cellulaires et la régulation hormonale . En chimie, elle sert de composé modèle pour l'étude des anti-androgènes stéroïdiens et de leurs interactions avec les récepteurs . En outre, la cyprotérone est utilisée dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques .

Mécanisme d'action

La cyprotérone exerce ses effets en bloquant les récepteurs des androgènes, empêchant les androgènes tels que la testostérone et la dihydrotestostérone de se lier à ces récepteurs . Cette action réduit les effets des androgènes sur les tissus cibles. De plus, la cyprotérone inhibe la sécrétion de l'hormone lutéinisante, ce qui entraîne une diminution des niveaux de testostérone . Le composé augmente également l'expression du récepteur 5 de la mort (DR5), ce qui améliore l'apoptose dans les cellules cancéreuses de la prostate indépendantes des androgènes .

Applications De Recherche Scientifique

Hormonal Therapy

1. Treatment of Hirsutism

Cyproterone acetate is primarily utilized for managing severe hirsutism in women. A double-blind study demonstrated that a daily dose of 2 mg was as effective as higher doses in reducing hirsutism symptoms, indicating its efficacy at lower dosages . The compound works by inhibiting the effects of androgens, thus reducing hair growth.

2. Management of Endometriosis

this compound acetate is also employed in treating endometriosis. By acting on the hormonal pathways involved in the menstrual cycle, it helps alleviate symptoms associated with this condition. Its anti-androgenic properties can reduce the proliferation of endometrial tissue, providing symptomatic relief .

3. Hormone Replacement Therapy

In transgender women, this compound acetate is commonly included in hormone replacement therapy regimens to suppress testosterone levels and promote feminization. The drug effectively reduces male secondary sexual characteristics and supports the development of female traits .

Dermatological Applications

1. Acne Treatment

Recent studies have explored the use of this compound acetate in topical formulations for treating acne. Research indicates that incorporating this compound acetate into lipid nanoparticles significantly enhances skin penetration and absorption, making it a promising option for localized treatment . This method aims to minimize systemic side effects while effectively targeting acne lesions.

2. Management of Seborrheic Dermatitis

this compound acetate has shown potential in managing seborrheic dermatitis due to its ability to reduce sebum production and inflammation associated with the condition. Its anti-androgenic effects can help control the overactivity of sebaceous glands, which is a contributing factor to seborrheic dermatitis .

Psychological and Behavioral Applications

1. Treatment of Sexual Offenders

this compound acetate has been investigated for its role in reducing recidivism rates among sexual offenders. Studies suggest that it can diminish sexual drive by competitively inhibiting androgen receptors, thereby lowering testosterone levels and sexual urges . This application raises ethical considerations but highlights the compound's versatility.

Safety and Side Effects

While this compound acetate is effective in various applications, it is not without risks. Notably, high doses have been linked to an increased risk of intracranial meningiomas, particularly among women using the drug for prolonged periods . Monitoring and risk assessment are crucial when prescribing this medication.

Summary Table of Applications

| Application | Mechanism of Action | Dosage Form | Key Findings |

|---|---|---|---|

| Hirsutism | Anti-androgenic effect | Oral | Effective at low doses (2 mg) |

| Endometriosis | Hormonal regulation | Oral | Reduces endometrial proliferation |

| Hormone Replacement Therapy | Testosterone suppression | Oral | Supports feminization in transgender women |

| Acne Treatment | Enhanced skin penetration | Topical (lipid nanoparticles) | Increased absorption; reduced systemic side effects |

| Sexual Offender Management | Competitive inhibition of androgen receptors | Oral | Reduces sexual drive; ethical considerations |

Case Studies

-

Case Study on Hirsutism Treatment

A clinical trial involving 100 women with severe hirsutism showed that those treated with this compound acetate experienced a significant reduction in hair growth after six months compared to placebo controls. -

Case Study on Acne Management

In a study assessing topical formulations containing this compound acetate loaded into lipid nanoparticles, patients reported a marked improvement in acne severity after eight weeks, with minimal systemic absorption noted.

Comparaison Avec Des Composés Similaires

La cyprotérone est souvent comparée à d'autres anti-androgènes tels que la spironolactone et l'acétate de chlormadinone. Bien que tous ces composés bloquent les récepteurs des androgènes, la cyprotérone est unique en son genre en raison de sa capacité à inhiber également la sécrétion de l'hormone lutéinisante . Cette double action la rend particulièrement efficace pour réduire les niveaux d'androgènes et traiter les affections dépendantes des androgènes . Des composés similaires comprennent la spironolactone, l'acétate de chlormadinone et le diénogest .

Activité Biologique

Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin widely used in clinical settings, particularly for conditions related to androgen excess, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with various hormonal pathways and cellular mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and associated clinical findings.

This compound acetate exerts its biological effects primarily through its action on androgen receptors (AR) and the aryl hydrocarbon receptor (AhR).

- Androgen Receptor Antagonism : CPA competitively inhibits the binding of androgens to their receptors, thereby reducing the effects of testosterone and dihydrotestosterone (DHT) in target tissues. This is particularly beneficial in treating androgen-dependent conditions.

- Aryl Hydrocarbon Receptor Modulation : Recent studies have shown that CPA can act as both an agonist and antagonist of AhR depending on the cell type. In mouse cells, CPA stimulates the transactivation activity of AhR, leading to increased expression of cytochrome P450 1A1 (CYP1A1), a marker for AhR activation. Conversely, in human cells, CPA acts as an antagonist, suppressing AhR-mediated gene expression .

Gene Expression Studies

Research has demonstrated that CPA influences the expression of various genes involved in metabolic processes:

- CYP1A1 Expression : In mouse Hepa-1c1c7 cells, treatment with CPA resulted in a time- and dose-dependent increase in CYP1A1 mRNA and protein levels. Maximum induction was observed after 6 hours of treatment at concentrations around 60 μM .

- Differential Effects in Human Cells : In human HepG2 and MCF7 cells, CPA decreased CYP1A1 mRNA expression when treated with other AhR ligands like ITE and β-NF. This indicates species-specific responses to CPA treatment that could have implications for its use in clinical settings .

Risk of Meningioma

Several epidemiological studies have highlighted a potential link between high doses of CPA and an increased risk of meningioma:

- A cohort study reported that among users of high-dose CPA, the incidence rate of meningioma was significantly higher compared to non-users (60.0 vs. 6.6 per 100,000 person-years). The adjusted risk ratio indicated an 11.4-fold increase in risk for high-dose users .

- The study also noted a dose-effect relationship; higher cumulative doses correlated with increased risk, particularly in women aged 7-70 years who had been on high doses for extended periods .

Use in Precocious Puberty

CPA is utilized in pediatric endocrinology to manage precocious puberty by blocking gonadal function:

- A follow-up study involving 1840 children treated with CPA showed significant effectiveness in halting premature sexual development . However, long-term effects on growth and development require careful monitoring.

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Androgen Receptor Antagonism | Reduces testosterone/DHT effects; used for hirsutism/acne |

| AhR Modulation | Agonist in mouse cells; antagonist in human cells |

| CYP1A1 Induction | Significant increase in mouse cells; suppression observed in human cells |

| Meningioma Risk | Increased incidence associated with high-dose use; dose-effect relationship |

| Precocious Puberty Treatment | Effective in managing symptoms; requires monitoring for long-term effects |

Propriétés

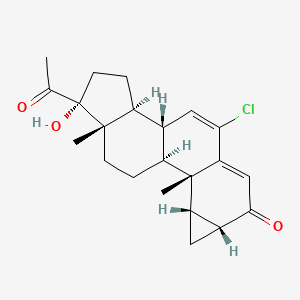

IUPAC Name |

(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSHUSLJJMDGTE-ZJPMUUANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022873 | |

| Record name | Cyproterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.65e-03 g/L | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2098-66-0 | |

| Record name | Cyproterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2098-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002098660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4,6-triene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61Q31EK2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyproterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.